molecular formula C8H7N3O B1278753 2-Azido-1-phenylethanone CAS No. 1816-88-2

2-Azido-1-phenylethanone

Cat. No.: B1278753
CAS No.: 1816-88-2
M. Wt: 161.16 g/mol
InChI Key: WRDIOBBSDOAUDU-UHFFFAOYSA-N
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Description

2-Azido-1-phenylethanone is an organic compound with the molecular formula C8H7N3O. It is a derivative of acetophenone where the alpha hydrogen is replaced by an azido group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Future Directions

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . The development of more innovative methodologies is essential to give rapid access to made-to-order biocatalysts with desired functions .

Biochemical Analysis

Biochemical Properties

2-Azido-1-phenylethanone plays a significant role in biochemical reactions, particularly in the field of click chemistry. It is known to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are widely used for bioconjugation and labeling of biomolecules . This compound interacts with cyclooctynes to form stable triazole products, which are useful in various biochemical applications. The nature of these interactions is highly specific and efficient, making this compound a valuable tool in biochemical research.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to form stable triazole products through SPAAC reactions allows it to be used in labeling and tracking specific proteins within cells . This can provide insights into protein localization, interactions, and functions, thereby influencing cellular function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its azide functional group. This group can undergo cycloaddition reactions with alkynes, leading to the formation of triazole rings . These reactions are highly specific and do not require catalysts, making them suitable for use in biological systems. The binding interactions with biomolecules, such as proteins and nucleic acids, can result in enzyme inhibition or activation, as well as changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its reactivity can be influenced by factors such as temperature and pH . Over time, degradation products may form, which could affect its long-term efficacy in biochemical applications. Studies have shown that the compound maintains its stability and reactivity for extended periods, making it suitable for long-term experiments.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used for labeling and tracking studies without significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential impacts on cellular function and metabolism. It is important to carefully control the dosage to avoid any harmful effects while maximizing the compound’s efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its azide functional group. The compound can undergo reduction reactions to form amines, which can then participate in further biochemical reactions . Enzymes such as cytochrome P450 may be involved in the metabolism of this compound, affecting its overall metabolic flux and the levels of metabolites produced.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s hydrophilic nature allows it to be readily taken up by cells and distributed throughout the cytoplasm and other organelles.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function, allowing it to be used in targeted biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azido-1-phenylethanone can be synthesized through several methods. One common method involves the reaction of 2-bromo-1-phenylethanone with sodium azide in a nucleophilic substitution reaction . This reaction typically occurs in a solvent such as dimethylformamide at elevated temperatures to ensure complete conversion.

Another method involves the use of hypervalent iodine reagents. For example, acetophenone can be oxidized with [hydroxy(tosyloxy)iodo]benzene in acetonitrile, followed by treatment with sodium azide to yield this compound . This method is advantageous due to its high yield and simplicity.

Industrial Production Methods

Industrial production of this compound often employs the same synthetic routes as laboratory methods but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-phenylethanone undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles and other heterocycles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Sodium Azide: Used in the synthesis of this compound.

    Hydroxy(tosyloxy)iodo]benzene: Used in the oxidation step of the synthesis.

    Dimethylformamide: Common solvent for nucleophilic substitution reactions.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-phenylethanone: A precursor in the synthesis of 2-azido-1-phenylethanone.

    2-Chloro-1-phenylethanone: Another halogenated derivative of acetophenone.

    2-Iodo-1-phenylethanone: Similar in structure but with an iodine atom instead of an azido group.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity compared to its halogenated counterparts. The azido group allows for the formation of triazoles and other nitrogen-containing heterocycles, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-azido-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDIOBBSDOAUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450771
Record name 2-azido-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1816-88-2
Record name 2-azido-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The synthesis of 2,5-substituted thiazoles is described in Scheme 9. Reaction of the desired alcohol para-methoxybenzyl alcohol (PMB-OH) with substituted 4-fluoroacetophenone 1 afforded the acetophenone intermediate 2. Acetophenone intermediate 2 was then converted to the corresponding bromo-acetophenone using Bu4NBr3 which, upon reaction with NaN3, provided the azido-acetophenone intermediate. Hydrogenation of the azido-acetophenone intermediate afforded amine 3, followed by coupling with orthogonally protected amino acid 4 gave amide 5. Removal of PMB group under hydrogenation gave phenol 6. Mitsunobu reaction of the phenol 6 with the desired alcohol followed by thiazole formation under Lawesson's reagent conditions afforded intermediate 7 in good yield. Removal of the protecting group from intermediate 7 afforded the final amino-alcohol 8.
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Synthesis routes and methods II

Procedure details

To the desired bromo-acetophenone (from last step, 1.0 equivalents), in DMF (10 mL) was added NaN3 (0.24 g, 3.0 equiv). The resulting mixture was then stirred in DMF for 1 hour. The reaction mixture was diluted with EtOAc (50 mL) and washed with H2O (2×50). The solvent removed in vacuo and the product was purified by silica gel column chromatography using the Combi-Flash system (Hex:EtOAc) to give the azido-acetophenone product as a white solid in 99% (0.44 g) yield. TLC (4:1, Hex/EtOAc), Rf=0.4.
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Synthesis routes and methods III

Procedure details

The synthesis of 2,5-substituted thiazoles is described in Scheme 1. Reaction of alcohol R1—OH wherein R1 alkyl, aralkyl, heteroaryl, heterocyclo, or cycloalkyl with substituted 4-fluoroacetophenone 1 afforded the ether-acetophenone intermediate 2. Ether-acetophenone intermediate 2 was then converted to the corresponding bromo-acetophenone using Bu4NBr3, which, upon reaction with NaN3, provided the azido-acetophenone intermediate. Hydrogenation of the azido-acetophenone intermediate afforded amine 3, followed by coupling with orthogonally protected amino acid 4 or amino diol-carboxylic acid 5 gave amide 6. As a note, compound 4 was synthesized from (S)-2-(tert-butoxycarbonylamino)-3-hydroxy-2-methylpropanoic acid in three steps in overall 52-64% yield. A synthesis of (R)-3-(tert-butoxycarbonyl)-2,2,4-trimethyloxazolidine-4-carboxylic acid is described in Clemens, J. J.; Davis, M. D.; Lynch, K. R.; Macdonald, T. L. Bioorg. Med. Chem. Lett. 2005, 15, 3568-3572. Compound 5 was synthesized from 2-amino-2-(hydroxymethyl)propane-1,3-diol in five steps in overall 30% yield, also as described in Clemens, J. J.; Davis, M. D.; Lynch, K. R.; Macdonald, T. L. Bioorg. Med. Chem. Lett. 2005, 15, 3568-3572. Under conditions using Lawesson's reagent, amide 6 was converted to thiazole 7 in good yield. Removal of the protecting groups afforded the final alcohol 8, which upon reaction with diethyl chlorophosphate and subsequent deprotection with TMSBr gave the phosphate 9.
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Ether-acetophenone
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Synthesis routes and methods IV

Procedure details

To a solution of 1-(4-(Octyloxy)-3-(trifluoromethyl)phenyl)ethanone (D1) (0.5 g, 1.0 equivalent) in CH2Cl2/MeOH (4:1, 10 mL) was added Bu4NBr3 (0.76 g, 1.0 equiv). The reaction mixture was stirred at room temperature for 3 hours. TLC (4:1, Hex/EtOAc), Rf=0.6. The solvent was removed in vacuo, and re-dissolved in DMF (10 mL). NaN3 (0.31 g, 3.0 equiv) was added to the reaction and the resulting mixture was then stirred at room temperature for 2 hrs. The solvent was removed in vacuo and the product was purified by silica gel column chromatography using the Combi-Flash system (Hex:EtOAc) to give the azido-acetophenone product. TLC (4:1, Hex/EtOAc), Rf=0.4. The residue was then dissolved in concentrated HCl (1.0 mL) and MeOH (20 mL). 10% Pd/C (100 mg) was added and the mixture stirred under an atmosphere of H2 (g) for 3 hours. The reaction mixture was then filtered and evaporated to dryness to give the title product as a yellow solid 98% (570 mg yield). TLC (4:1, Hex/EtOAc), Rf=0.6.
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1-(4-(Octyloxy)-3-(trifluoromethyl)phenyl)ethanone
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CH2Cl2 MeOH
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-azido-1-phenylethanone a versatile building block in organic synthesis?

A1: this compound possesses two key functional groups that allow for diverse synthetic transformations: the azide group and the ketone moiety.

    Q2: Can you elaborate on the use of this compound in the synthesis of β-hydroxy-1,2,3-triazoles?

    A2: The synthesis of enantioenriched β-hydroxy-1,2,3-triazoles showcases the combined utility of both functional groups in this compound.

    1. Stereoselective Reduction: Marine-derived fungi, specifically A. sydowii CBMAI 935 and M. racemosus CBMAI 847, were employed to reduce this compound and its derivatives to the corresponding chiral alcohols with high enantiomeric excess []. The choice of fungal strain influenced the stereochemical outcome, providing access to both enantiomers.
    2. Click Chemistry: The resulting enantioenriched 2-azido-1-phenylethanols were then reacted with phenylacetylene using a CuSO4/sodium ascorbate system, which generates the active Cu(I) catalyst for the CuAAC reaction. This led to the regioselective formation of the desired 1,4-disubstituted 1,2,3-triazole compounds containing a β-hydroxy group [].

    Q3: Are there any alternative methods for generating the necessary alkyne for the CuAAC reaction with this compound?

    A3: Yes, research has demonstrated the use of citrus fruit peels and juices as a sustainable and readily available source for in situ generation of the Cu(I) catalyst needed for both decarboxylation and CuAAC reactions []. In this specific example, 3-phenyl-2-propynoic acid undergoes Cu(I)-catalyzed decarboxylation to yield phenylacetylene. This alkyne then participates in the CuAAC reaction with this compound, ultimately yielding 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone regioselectively [].

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